
tert-Butyl 3-(4-iodo-1,2-oxazol-3-yl)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-(4-iodo-1,2-oxazol-3-yl)azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C11H15IN2O3 and a molecular weight of 350.15 g/mol . This compound is primarily used in research settings and is known for its unique structural features, which include an azetidine ring and an oxazole ring substituted with an iodine atom.
Métodos De Preparación
The synthesis of tert-Butyl 3-(4-iodo-1,2-oxazol-3-yl)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the azetidine ring followed by the introduction of the oxazole ring and subsequent iodination. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining the desired quality of the compound .
Análisis De Reacciones Químicas
tert-Butyl 3-(4-iodo-1,2-oxazol-3-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom in the oxazole ring can be substituted with other functional groups using nucleophilic substitution reactions. .
Aplicaciones Científicas De Investigación
tert-Butyl 3-(4-iodo-1,2-oxazol-3-yl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving azetidine and oxazole derivatives.
Medicine: Research into potential therapeutic applications, including the development of new drugs, often involves this compound.
Industry: It may be used in the development of new materials or as a catalyst in industrial chemical processes
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-(4-iodo-1,2-oxazol-3-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The azetidine and oxazole rings can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The iodine atom may also play a role in these interactions, influencing the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar compounds to tert-Butyl 3-(4-iodo-1,2-oxazol-3-yl)azetidine-1-carboxylate include:
tert-Butyl 3-oxoazetidine-1-carboxylate: This compound shares the azetidine ring but lacks the oxazole ring and iodine atom, making it less reactive in certain contexts.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound has a different core structure but can be used in similar synthetic applications
Propiedades
Fórmula molecular |
C11H15IN2O3 |
|---|---|
Peso molecular |
350.15 g/mol |
Nombre IUPAC |
tert-butyl 3-(4-iodo-1,2-oxazol-3-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H15IN2O3/c1-11(2,3)17-10(15)14-4-7(5-14)9-8(12)6-16-13-9/h6-7H,4-5H2,1-3H3 |
Clave InChI |
BQWCPVUJSPKVRS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)C2=NOC=C2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rac-(1R,5S,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide](/img/structure/B12313771.png)

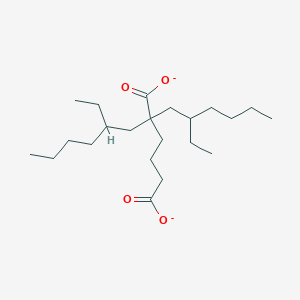
![{3-[(Difluoromethyl)sulfanyl]phenyl}methanamine hydrochloride](/img/structure/B12313788.png)
![[5-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B12313794.png)
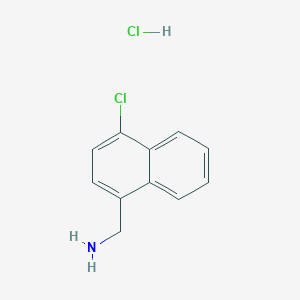
![(3S)-5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride](/img/structure/B12313808.png)
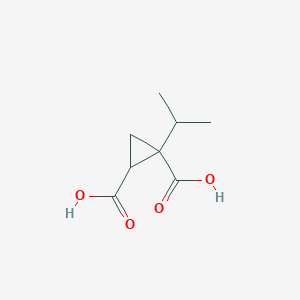
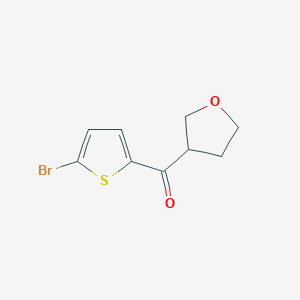
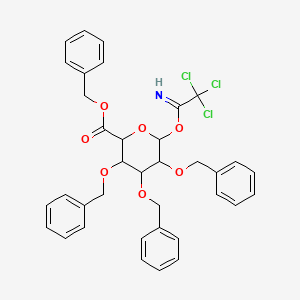
![2-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B12313838.png)

![rac-(1R,2S)-2-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid, cis](/img/structure/B12313848.png)
